molecular formula C4H7N3O3 B8335233 Methyl 3-azido-2-hydroxypropionate

Methyl 3-azido-2-hydroxypropionate

Cat. No.: B8335233
M. Wt: 145.12 g/mol
InChI Key: WXPNOMLJKFTBSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-azido-2-hydroxypropionate is a useful research compound. Its molecular formula is C4H7N3O3 and its molecular weight is 145.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C4H7N3O3

Molecular Weight

145.12 g/mol

IUPAC Name

methyl 3-azido-2-hydroxypropanoate

InChI

InChI=1S/C4H7N3O3/c1-10-4(9)3(8)2-6-7-5/h3,8H,2H2,1H3

InChI Key

WXPNOMLJKFTBSM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CN=[N+]=[N-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-cold mixture of methyl 3-amino-2-hydroxypropionate hydrochloride (19) (27.1 g, 0.17 mol) in water (100 mL) and dichloromethane (100 mL) was added sodium carbonate (19.82 g, 0.187 mol) and CuSO4. 5H2O (0.3 g, 1.2 mmol) with stirring. Triflylazide from experiment 10(B)(i) (crude, 44.6 g, 0.25 mol) was added dropwise keeping the reaction temperature at 0-5° C. Methanol (about 100 mL) was added until the reaction mixture became homogeneous. The reaction mixture was allowed to come to room temperature and then stirred for 20 h. Water (500 mL) was added and the aqueous solution thoroughly extracted with dichloromethane (5×100 mL). The combined organic layers were washed with water (2×200 mL), saturated sodium carbonate (2×200 mL), and then dried (anhydrous sodium sulfate). After removal of the solvent, the residue was chromatographed over silica gel. Elution with 30% ethyl acetate in hexanes furnished the product as a colorless oil (14.0 g; Yield: 57%) Rf 0.57 (30% ethyl acetate in hexanes).
[Compound]
Name
hexanes
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0 (± 1) mol
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solvent
Reaction Step One
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500 mL
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solvent
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[Compound]
Name
ice
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0 (± 1) mol
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reactant
Reaction Step Three
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27.1 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
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100 mL
Type
solvent
Reaction Step Three
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19.82 g
Type
reactant
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0 (± 1) mol
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catalyst
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100 mL
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Reaction Step Six
Yield
57%

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